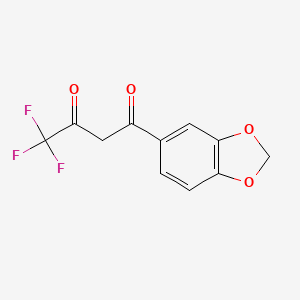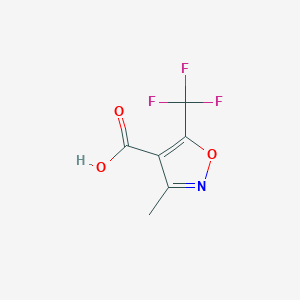
5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one
Overview
Description
The compound “4-(2-Amino-1,3-thiazol-4-yl)phenol” is a heterocyclic building block . It has the empirical formula C9H8N2OS and a molecular weight of 192.24 .
Synthesis Analysis
A new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .
Molecular Structure Analysis
The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Chemical Reactions Analysis
The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles .
Physical And Chemical Properties Analysis
The physicochemical properties of a five-membered heterocycle can play a crucial role in determining the biological activity of an antibacterial drug .
Scientific Research Applications
Antibacterial and Antifungal Applications
“5-(2-Aminothiazol-4-yl)indolin-2-one” derivatives have been reported to possess significant antibacterial and antifungal properties. These compounds can be utilized as starting materials for synthesizing a diverse range of heterocyclic analogues with therapeutic roles in combating bacterial and fungal infections .
Anti-HIV and Antioxidant Properties
The structural motif of 2-aminothiazole is known to contribute to anti-HIV and antioxidant activities. By extension, “5-(2-Aminothiazol-4-yl)indolin-2-one” could potentially be explored for its efficacy in these areas, offering a pathway for the development of new treatments against HIV and oxidative stress-related conditions .
Antitumor Activity
Thiazole derivatives have been identified as having antitumor potential. The specific compound may be researched for its ability to inhibit tumor growth or proliferation, providing a foundation for new anticancer drugs .
Anthelmintic Effects
Compounds with a 2-aminothiazole core are known to exhibit anthelmintic effects, which could make “5-(2-Aminothiazol-4-yl)indolin-2-one” a candidate for developing treatments against parasitic worms .
Anti-inflammatory & Analgesic Agents
The anti-inflammatory and analgesic properties of 2-aminothiazole derivatives suggest that “5-(2-Aminothiazol-4-yl)indolin-2-one” could be investigated for its potential use in managing pain and inflammation, possibly leading to new pain relief medications .
Enzyme Inhibition
Some analogues of 2-aminothiazoles have shown the ability to inhibit certain enzymes. For instance, modifications in the thiazole ring can lead to increased potency and selectivity for inhibiting sphingosine kinases (SphKs), which are important targets in drug discovery for various diseases .
Mechanism of Action
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to inhibit a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that 2-aminothiazole derivatives can interact with their targets in various ways, such as dna intercalation, apoptosis/angiogenesis induction, cytotoxic activity, and inhibition of multiple enzyme targets such as egfr/vgfer kinase .
Biochemical Pathways
2-aminothiazole derivatives are known to activate or inhibit various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how quickly it is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Future Directions
properties
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c12-11-14-9(5-16-11)6-1-2-8-7(3-6)4-10(15)13-8/h1-3,5H,4H2,(H2,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIIMJICPLJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226351 | |
| Record name | 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105316-99-2 | |
| Record name | 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105316-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)